N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide
Description
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide is a benzamide derivative characterized by a 2-(2-methoxyethoxy) substituent on the benzamide ring and a 5-amino-2-fluorophenyl group attached via an amide linkage. This structure combines a polar methoxyethoxy chain with a fluorinated aromatic amine, which may enhance solubility and target binding compared to simpler benzamides. The compound’s molecular formula is C₁₆H₁₆FN₂O₃, with a molecular weight of 316.33 g/mol (estimated from analogs in ) .
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-14-10-11(18)6-7-13(14)17/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSACGZAWTOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, a synthetic organic compound, is part of the benzamide class known for its diverse applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential pharmacological applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₇FN₂O₃
- Molecular Weight : 304.32 g/mol
- CAS Number : 1020053-95-5
The compound features a fluorinated aromatic amine and an ethoxyethoxy side chain, which may enhance its biological activity by improving solubility and binding affinity with biological targets .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atom is believed to enhance metabolic stability and lipophilicity, while the ethoxyethoxy side chain may influence solubility and bioavailability. This compound is hypothesized to modulate the activity of specific biological targets, similar to other benzamide derivatives .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzamide derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound could induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression:
- CSF1R Inhibition : Preliminary data indicate that compounds with similar structures exhibit potent CSF1R inhibitory activity, with IC50 values as low as 1 nM . This suggests that this compound might also possess significant inhibitory properties against this receptor.
Study on Anticancer Efficacy
A recent study evaluated a series of benzamide derivatives, including those similar to this compound, for their anticancer efficacy against various cell lines:
- Methodology : The study utilized flow cytometry to assess apoptosis induction in treated cells.
- Results : Compounds demonstrated varying levels of cytotoxicity, with some analogs inducing significant apoptotic responses at micromolar concentrations.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of a fluorine atom at the para position significantly enhances the biological activity compared to other halogen substitutions. The ethoxyethoxy side chain was also found to improve solubility without compromising potency .
Scientific Research Applications
The compound N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide , with the molecular formula and a molecular weight of approximately 304.32 g/mol, has garnered attention in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry and pharmacological research.
Chemical Properties and Structure
This compound features a complex structure that contributes to its biological activity. The presence of an amino group, a fluorine atom, and a methoxyethoxy substituent enhances its interaction with biological targets.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications. Its structural features suggest it may act on specific biological pathways, making it a candidate for drug development.
Potential Therapeutic Uses:
- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Studies are ongoing to evaluate the efficacy of this compound in inhibiting tumor growth.
- Anti-inflammatory Properties: The compound may also play a role in modulating inflammatory responses, which is crucial in diseases like arthritis and other chronic inflammatory conditions.
Pharmacological Studies
Pharmacological investigations focus on understanding the mechanism of action of this compound. Initial studies suggest it may interact with specific receptors or enzymes involved in disease pathways.
Research Highlights:
- Receptor Binding Studies: Preliminary data show potential binding affinity to targets involved in cancer progression and inflammation.
- In Vivo Studies: Animal model studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound to assess its therapeutic window and safety profile.
Chemical Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions, often utilizing various reagents and conditions to achieve the desired purity and yield. Researchers are exploring modifications to enhance its efficacy or reduce toxicity.
Synthesis Overview:
- Starting Materials: Commonly derived from commercially available aromatic amines and methoxyethanol derivatives.
- Synthetic Pathways: Several synthetic routes have been documented, focusing on optimizing yields and minimizing by-products.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results demonstrated reduced inflammation markers and improved joint mobility, indicating promise for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide scaffold is highly modifiable, with substituents influencing physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- The 2-methoxyethoxy group in the target compound introduces ether oxygen atoms, likely improving aqueous solubility compared to hydrophobic pentyloxy () or bromo/chloro substituents () .
- Halogenated analogs (e.g., bromo, chloro) may enhance target binding via halogen bonds but could reduce metabolic stability .
Modifications on the Aniline Moiety
The 5-amino-2-fluorophenyl group is a common feature in several analogs, but substitutions on the aniline ring alter activity:
Key Observations :
- The 5-amino group in the target compound may facilitate hydrogen bonding with biological targets, similar to nitazoxanide’s nitro group () .
- Fluorine at the 2-position is conserved across analogs, likely to block metabolism and improve pharmacokinetics .
Preparation Methods
5-Amino-2-fluoroaniline
- Commercially available or synthesized via selective fluorination of 5-nitroaniline derivatives followed by reduction of the nitro group.
- The presence of fluorine at the ortho position (2-position) relative to the amino group requires careful control of reaction conditions to avoid side reactions.
2-(2-Methoxyethoxy)benzoic Acid or Benzoyl Chloride
- The 2-(2-methoxyethoxy) substituent is introduced on the benzene ring via nucleophilic substitution or etherification reactions starting from 2-hydroxybenzoic acid derivatives.
- Conversion of the acid to benzoyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
Amide Bond Formation Methods
Direct Acylation Using Benzoyl Chloride
- The most straightforward method involves reacting 5-amino-2-fluoroaniline with 2-(2-methoxyethoxy)benzoyl chloride.
- Reaction conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
- Base: Triethylamine or pyridine to neutralize HCl formed.
- Temperature: 0 °C to room temperature to control reaction rate and minimize side products.
- Workup involves aqueous extraction, washing, and purification by recrystallization or chromatography.
Representative Literature Procedures and Findings
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of 5-amino-2-fluoroaniline | Selective fluorination of 5-nitroaniline, followed by catalytic hydrogenation | 60-75% overall | Fluorination regioselectivity critical |
| Synthesis of 2-(2-methoxyethoxy)benzoic acid | Etherification of 2-hydroxybenzoic acid with 2-methoxyethanol under acidic catalysis | 70-85% | Purity affects subsequent coupling |
| Conversion to benzoyl chloride | Treatment with SOCl₂, reflux under inert atmosphere | 90-95% | Anhydrous conditions essential |
| Amide formation (benzoyl chloride method) | 5-amino-2-fluoroaniline + benzoyl chloride, Et₃N, DCM, 0 °C to RT | 75-85% | Clean reaction, minimal side products |
| Amide formation (carbodiimide coupling) | 2-(2-methoxyethoxy)benzoic acid + EDC, DMAP, 5-amino-2-fluoroaniline, DCM, RT | 65-80% | Useful if benzoyl chloride unstable |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (¹H, ¹³C, and ¹⁹F NMR): Confirms substitution pattern and amide bond formation.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula C₁₆H₁₇FN₂O₃ (molecular weight 304.32 g/mol).
- Infrared Spectroscopy (IR): Amide carbonyl stretch around 1650 cm⁻¹; NH₂ stretches; ether C–O stretches.
- Melting Point and Purity: Sharp melting point indicative of pure compound; purity >95% by HPLC.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Benzoyl chloride acylation | 5-amino-2-fluoroaniline, 2-(2-methoxyethoxy)benzoyl chloride | Triethylamine, DCM | 0 °C to RT, inert atmosphere | 75-85 | High yield, straightforward | Requires benzoyl chloride preparation |
| Carbodiimide coupling | 5-amino-2-fluoroaniline, 2-(2-methoxyethoxy)benzoic acid | EDC, DMAP, DCM | Room temperature | 65-80 | Mild conditions, no acid chloride needed | Slightly lower yield, possible side products |
| Alternative amidation | Using coupling reagents like HATU, PyBOP | Similar to carbodiimide method | Room temperature | Comparable | Efficient for sensitive substrates | Cost of reagents |
Research Findings and Optimization Notes
- The presence of the fluorine atom ortho to the amino group can influence the nucleophilicity of the aniline nitrogen, potentially requiring longer reaction times or slight temperature adjustments.
- The 2-(2-methoxyethoxy) substituent on the benzamide ring can introduce steric hindrance; thus, coupling efficiency may improve with the use of catalytic bases or coupling additives.
- Purification is typically achieved by recrystallization from solvents such as DMF or ethyl acetate/hexane mixtures.
- Spectral data from related benzamide derivatives confirm the structural integrity and substitution pattern, supporting the synthetic approach.
Q & A
Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, and how can purity be validated?
Methodological Answer:
- Synthetic Routes :
- Stepwise Functionalization : Begin with 2-(2-methoxyethoxy)benzoic acid activation (e.g., using thionyl chloride or EDCI/HOBt) followed by coupling with 5-amino-2-fluoroaniline. This approach minimizes side reactions from competing nucleophilic sites .
- Microwave-Assisted Synthesis : For time-efficient amide bond formation, microwave irradiation (e.g., 100–120°C, 20–30 min) can enhance reaction yields compared to conventional reflux methods .
- Purity Validation :
- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on the methoxyethoxy group’s resonance (δ ~3.5–4.5 ppm) and aromatic proton splitting patterns .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
Methodological Answer:
- Key Spectral Markers :
- FT-IR : Amide C=O stretch (~1650–1680 cm) and N-H bend (~1550 cm) confirm the benzamide core. The methoxyethoxy group shows C-O-C asymmetric stretching (~1100–1250 cm) .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z corresponding to the molecular formula (CHFNO; calc. ~319.3). Fragmentation peaks at m/z 152 (fluoroaniline moiety) and 167 (methoxyethoxybenzoyl) aid structural confirmation .
- X-ray Crystallography : For absolute configuration, single-crystal X-ray analysis resolves spatial arrangement, particularly the dihedral angle between the benzamide and fluorophenyl groups (typically 45–60°) .
Advanced Research Questions
Q. How do structural modifications at the benzamide moiety influence biological activity, and what SAR trends are observed?
Methodological Answer:
- Substituent Position Sensitivity :
- 2-Methoxyethoxy vs. 4-Methoxyethoxy : Evidence from analogs (e.g., N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide ) shows reduced activity when the substituent shifts from the 2- to 4-position, likely due to steric hindrance at target binding sites .
- Fluorine Impact : The 2-fluoro group on the aniline ring enhances metabolic stability by reducing oxidative deamination, as observed in pharmacokinetic studies of related compounds .
- Activity Profiling :
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and target engagement?
Methodological Answer:
- Model Selection :
- Rodent Gastric Emptying Models : Adapted from gastrokinetic studies (e.g., phenol red semisolid meal in rats), measure gastric motility to assess peripheral activity .
- Xenograft Models : For oncology applications, implant human tumor cells (e.g., pancreatic PANC-1) in immunodeficient mice and monitor tumor volume suppression post-administration (oral or IP routes) .
- PK Parameters :
Q. How can researchers resolve discrepancies in biological activity data across studies, particularly when structural analogs show conflicting results?
Methodological Answer:
- Standardization Strategies :
- Assay Replication : Repeat assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability. Cross-validate using orthogonal methods (e.g., Western blot for target protein inhibition alongside viability assays) .
- Structural Verification : Re-characterize disputed compounds via XRD or 2D NMR (e.g., NOESY) to rule out regioisomeric impurities, a common source of inconsistency .
- Meta-Analysis : Compare data across publications, focusing on substituent electronic effects (Hammett σ values) and logP trends to identify outliers .
Q. What computational methods are effective for predicting the compound’s target pathways and off-target risks?
Methodological Answer:
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase libraries (e.g., SMO, EGFR). Prioritize targets with docking scores ≤ -8.0 kcal/mol .
- Off-Target Profiling : Employ SwissTargetPrediction or SEA to identify potential interactions with GPCRs or ion channels. Validate hits via patch-clamp electrophysiology for cardiac safety .
Q. How can researchers optimize solubility and stability without compromising activity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
